Callophycoic acid D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H36Br2O4 |
|---|---|
Molecular Weight |
584.4 g/mol |
IUPAC Name |
(9S,10S,10aR)-9-bromo-10-[2-[(1S,3S,6S)-3-bromo-6-hydroxy-2,2,6-trimethylcyclohexyl]ethyl]-10-methyl-8,9,10a,11-tetrahydro-7H-benzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C27H36Br2O4/c1-25(2)21(27(4,32)12-10-22(25)28)9-11-26(3)19-14-18-13-16(24(30)31)5-7-20(18)33-15-17(19)6-8-23(26)29/h5,7,13,15,19,21-23,32H,6,8-12,14H2,1-4H3,(H,30,31)/t19-,21+,22+,23+,26+,27+/m1/s1 |
InChI Key |
JTJHSEFMUWUYLU-KXSKSBKOSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C([C@@H]1CC[C@@]2([C@H](CCC3=COC4=C(C[C@H]32)C=C(C=C4)C(=O)O)Br)C)(C)C)Br)O |
Canonical SMILES |
CC1(C(CCC(C1CCC2(C(CCC3=COC4=C(CC32)C=C(C=C4)C(=O)O)Br)C)(C)O)Br)C |
Origin of Product |
United States |
Comprehensive Structural Characterization and Stereochemical Assignment of Callophycoic Acid D
Isolation and Purification Strategies from Callophycus serratus Extracts
The journey to obtaining pure Callophycoic acid D begins with the collection of the Fijian red alga Callophycus serratus. nih.gov The initial step involves the extraction of the algal biomass, typically using a solvent system designed to capture a broad range of secondary metabolites. pnas.org Liquid chromatography-mass spectrometry (LC-MS) is then employed to screen the crude extracts for compounds exhibiting isotopic signatures or molecular masses indicative of brominated diterpene-benzoate macrolides or related structures. nih.gov
Fractions that show promise are then subjected to a series of chromatographic separations. This multi-step purification process often involves both reversed-phase and normal-phase high-performance liquid chromatography (HPLC). nih.gov This meticulous approach allows for the separation of the complex mixture of natural products present in the extract, ultimately leading to the isolation of pure this compound, along with its congeners, the callophycoic acids A-H and callophycols A and B. nih.gov It has been observed that different populations of C. serratus can produce distinct chemical profiles, with some yielding bromophycolides while others produce callophycoic acids and callophycols. nih.govpnas.org This suggests the existence of different chemotypes of the alga. pnas.org
Advanced Spectroscopic Elucidation Methodologies
The definitive structural and stereochemical assignment of this compound relies on a combination of powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Core Structure Determination
NMR spectroscopy is the cornerstone for elucidating the complex carbon skeleton and connectivity of this compound. A suite of NMR experiments is utilized to piece together its structure.
¹H and ¹³C NMR: These one-dimensional experiments provide the fundamental chemical shift information for all proton and carbon atoms in the molecule, offering initial clues about the chemical environment of each nucleus.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, particularly DEPT-135, are crucial for differentiating between CH, CH₂, and CH₃ groups, which is essential for assembling the molecular framework. nih.gov
COSY (Correlation Spectroscopy): This two-dimensional experiment reveals proton-proton coupling networks, allowing for the connection of adjacent protons and the tracing of spin systems within the molecule. nih.govuqac.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is instrumental in connecting the various spin systems and piecing together the entire carbon skeleton, including the attachment of the diterpene moiety to the benzoic acid group. nih.govuqac.ca
Through careful analysis of these NMR datasets, the planar structure of this compound has been established. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) plays a critical role in determining the precise elemental composition of this compound.
By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, HRMS allows for the unambiguous determination of the molecular formula. For this compound, the negative ion mode ([M-H]⁻) yielded a molecular formula of C₂₇H₃₆O₄Br₂. nih.gov The presence of two bromine atoms is further confirmed by the characteristic isotopic pattern observed in the mass spectrum, which arises from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. uqac.ca
X-ray Crystallography and Empirical Chiroptical Analyses for Absolute and Relative Stereochemistry
Determining the three-dimensional arrangement of atoms, or stereochemistry, is a significant challenge for complex molecules like this compound. While a direct X-ray crystal structure for this compound has not been reported, its stereochemistry has been inferred through comparison with closely related compounds.
The absolute stereochemistry of Callophycoic acid A was successfully determined by X-ray diffraction analysis, which established the configurations at key stereocenters. nih.gov Similarly, the stereochemistry of Callophycoic acid C has also been confirmed through X-ray crystallography. acs.org The stereochemistry of this compound was assigned as 6R, 7S, 10S, 11S, 14S, 24S based on NOE (Nuclear Overhauser Effect) data, which provides information about the spatial proximity of protons, in analogy to the assignments for related compounds. nih.gov The cis configuration of a specific double bond was also determined using this method. nih.gov
Empirical chiroptical analyses, which involve comparing experimental and theoretically calculated electronic circular dichroism (ECD) spectra, have been instrumental in assigning the absolute configuration of related bromophycoic acids and iodocallophycoic acid A. uqac.ca These methods, based on the principle of optical superposition, lend further support to the stereochemical assignments within this class of compounds. acs.org
Detailed Comparative Structural Analysis with Congeneric Callophycoic Acids (A-H) and Bromophycolides
This compound is part of a diverse family of diterpene-derived natural products. A comparative analysis reveals both conserved structural motifs and unique variations.
The callophycoic acids (A-H) all share a common structural theme: a diterpene unit linked to a benzoic acid moiety. nih.gov However, they differ in aspects such as the degree and position of halogenation, the presence and location of double bonds, and the stereochemistry of certain chiral centers. For instance, this compound is structurally very similar to Callophycoic acid C, with an identical molecular formula, but they differ in the structure of the tricyclic portion of the molecule. nih.gov Callophycoic acid E is also structurally similar to this compound, with the main difference being the presence of an exo-methylene group in the cyclohexane (B81311) moiety of Callophycoic acid E. nih.gov
The bromophycolides represent a distinct but related class of compounds from Callophycus. pnas.org A key distinguishing feature is the formation of a macrolide ring through lactonization, a feature absent in the callophycoic acids. nih.gov This structural difference suggests potentially different biosynthetic pathways or enzymatic machinery in the producing organisms. nih.gov While the callophycoic acids are diterpene-benzoic acids, the callophycols are diterpene-phenols, lacking the benzoic acid's carboxyl group. nih.gov
Below is a table summarizing the key structural features of this compound and its selected congeners.
| Compound | Molecular Formula | Key Structural Features |
| Callophycoic Acid A | C₂₇H₃₅O₃Br | Contains a tricyclic diterpene-benzoic acid core. nih.gov |
| Callophycoic Acid B | C₂₇H₃₅O₃Br | Isomeric to Callophycoic Acid A with differences in the diterpene side chain. nih.gov |
| Callophycoic Acid C | C₂₇H₃₆O₄Br₂ | Isomeric to this compound, differing in the tricyclic moiety. nih.gov |
| This compound | C₂₇H₃₆O₄Br₂ | Dibrominated diterpene-benzoic acid with a specific tricyclic system. nih.gov |
| Callophycoic Acid E | C₂₇H₃₄O₃Br₂ | Similar to this compound but with an exo-methylene group. nih.gov |
| Callophycoic Acid G | Not specified | A diterpene-benzoic acid used for comparative NMR analysis. nih.gov |
| Callophycoic Acid H | C₂₇H₃₆O₃Br₂ | A dibrominated diterpenoid with antibacterial, antimalarial, and anticancer activities. vulcanchem.com |
| Bromophycolide A | C₂₇H₃₇BrO₄ | Diterpene-benzoate macrolide. nih.gov |
| Iodocallophycoic Acid A | C₂₇H₃₄Br₂I₂O₃ | An iodinated and brominated analog. uqac.ca |
| Callophycol A | Not specified | Diterpene-phenol, lacking the benzoic acid carboxyl group. nih.gov |
| Callophycol B | Not specified | Diterpene-phenol, lacking the benzoic acid carboxyl group. nih.gov |
Biosynthetic Pathways and Enantioselectivity of Callophycoic Acid D
Proposed Biogenetic Origins from Isoprenoid Precursors
The biosynthesis of Callophycoic acid D is believed to originate from universal isoprenoid precursors. nih.gov Specifically, the diterpene portion of the molecule is likely derived from geranylgeranyl diphosphate (B83284) (GGPP). The pathway is thought to involve the coupling of a diterpene precursor with a shikimate-derived aromatic moiety, likely a substituted benzoic acid. nih.gov This mixed biosynthetic origin, combining elements from both the isoprenoid and shikimate pathways, is a notable feature of many Callophycus metabolites. nih.govresearchgate.net
The initial steps likely involve the cyclization of the linear diterpene precursor, a common theme in terpenoid biosynthesis. nih.gov These cyclization reactions are thought to be initiated by enzymatic processes, leading to the formation of the characteristic polycyclic core of the molecule.
Mechanisms of Carbon-Carbon Bond Formation Between Aromatic and Diterpene Moieties
A key step in the biosynthesis of this compound is the formation of a carbon-carbon bond between the aromatic ring and the diterpene chain. The proposed mechanism for this crucial linkage is an electrophilic aromatic substitution (EAS) reaction. nih.govlibretexts.org In this process, a carbocation generated on the diterpene chain acts as an electrophile, attacking the electron-rich aromatic ring of the benzoic acid derivative. nih.govlibretexts.org
This EAS reaction establishes the fundamental framework of the callophycoic acid structure. Following this initial bond formation, a series of characteristic isoprenoid biosynthesis reactions, such as hydride shifts, additions, and eliminations, are thought to occur, further shaping the intricate tricyclic system of this compound. nih.gov
Role of Halogenation in Initiating and Directing Cyclization Cascades
Halogenation, particularly bromination, plays a pivotal role in the biosynthesis of this compound and other related metabolites from Callophycus. nih.gov The process is likely catalyzed by vanadium haloperoxidases, enzymes known to be involved in terpenoid biosynthesis in marine algae. nih.gov
Electrophilic bromination of the double bonds within the diterpene precursor is proposed to initiate a cascade of cyclization reactions. nih.govresearchgate.net This initial electrophilic attack generates a bromonium ion intermediate, a three-membered ring containing a positively charged bromine atom. youtube.com This highly reactive intermediate then directs the subsequent ring-closing events, leading to the formation of the decalin ring system characteristic of many callophycoic acids. nih.gov The regioselectivity of the bromine addition, favoring the Markovnikov position, further supports the electrophilic nature of this process. nih.gov
Stereochemical Control Elements in the Biosynthetic Pathway
The biosynthesis of this compound exhibits a high degree of stereochemical control, resulting in the formation of a specific enantiomer. This precision is a hallmark of enzyme-catalyzed reactions and is crucial for the biological activity of the final molecule.
Enantiofacial Halogenation Additions and Formation of Stereocenters
The stereochemistry of the final molecule is largely dictated by the initial halogenation steps. Enantiofacial halogenation, where the electrophilic halogen attacks a specific face of the double bond, is believed to direct the formation of the subsequent stereocenters. researchgate.netescholarship.org This selective addition establishes the initial chiral centers, which then influence the stereochemical outcome of the ensuing cyclization reactions. researchgate.net The formation of bromonium ion intermediates is a key step in this process, as their stereospecific opening dictates the relative and absolute stereochemistry of the newly formed stereocenters. nih.gov
Investigation of Dyotropic Rearrangements in Ring Formation
Recent studies have proposed the involvement of dyotropic rearrangements in the biosynthesis of Callophycus metabolites. researchgate.netacs.org A dyotropic reaction is a type of pericyclic reaction where two sigma bonds simultaneously migrate intramolecularly. wikipedia.org In the context of callophycoic acid biosynthesis, a dyotropic rearrangement could explain the observed stereochemical relationships between different isomers. researchgate.netacs.org It is hypothesized that such a rearrangement could occur in an intermediate, leading to the formation of different stereoisomers from a common precursor. acs.orgresearchgate.net This proposed mechanism adds another layer of complexity and elegance to the biosynthetic pathway.
Conservation of Chirality in Callophycus Secondary Metabolites
Despite the significant chemical diversity observed in the secondary metabolites of Callophycus, there is a surprising degree of conservation in their chirality. researchgate.netescholarship.org This suggests that the biosynthetic pathways are under tight stereochemical control, likely governed by a conserved set of enzymes. escholarship.org The consistent stereochemical outcomes across a range of related compounds, including the callophycoic acids, point towards a common set of biosynthetic principles and stereochemical control elements. researchgate.netescholarship.org This conservation of chirality is a testament to the efficiency and precision of the enzymatic machinery within Callophycus serratus. astrobiology.comnih.govmdpi.com
Table of Key Biosynthetic Steps and Intermediates:
| Step | Proposed Mechanism | Key Intermediate(s) | Role in Biosynthesis |
| Initial Coupling | Electrophilic Aromatic Substitution | Diterpene carbocation, Benzoic acid derivative | Forms the fundamental carbon skeleton by linking the diterpene and aromatic moieties. nih.gov |
| Cyclization Cascade | Electrophilic Bromination | Bromonium ion | Initiates and directs the formation of the polycyclic ring system. nih.govresearchgate.net |
| Stereocenter Formation | Enantiofacial Halogenation | Chiral bromonium ion | Establishes the initial stereochemistry, which dictates the final stereochemical outcome. researchgate.netescholarship.org |
| Isomeric Diversification | Dyotropic Rearrangement | Rearranging intermediate | Potentially leads to the formation of different stereoisomers from a common precursor. researchgate.netacs.org |
Comparative Biosynthetic Routes with Related Meroditerpenes (e.g., Bromophycolides)
This compound and the related bromophycolides are meroterpenes, natural products of mixed biosynthetic origin, isolated from red algae of the genus Callophycus. nih.govnih.gov Their biosynthesis involves the combination of a polyketide-derived aromatic portion and a terpene-derived unit. researchopenworld.com The general biosynthesis of terpenoids in red algae, as in other organisms, begins with the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov
The proposed biosynthetic pathways for callophycoic acids and bromophycolides share significant similarities, particularly in their initial stages. nih.gov It is hypothesized that the biosynthesis for both classes of compounds involves an electrophilic aromatic substitution to form the carbon-carbon bond between the aromatic moiety and a diterpene precursor, likely geranylgeranyl diphosphate (GGPP). nih.gov This initial step is analogous for both callophycoic acids and the bromophycolides. nih.gov
Following this initial union, the divergence in the pathways is thought to be directed by a series of cyclization reactions. A key mechanistic feature proposed for the formation of the complex cyclic systems in both callophycoic acids and bromophycolides is the involvement of bromonium ion-promoted π-cyclization cascades. acs.orgnih.gov The chirality and structural complexity of these molecules are believed to be established through these highly controlled cyclization events. acs.org
The primary structural distinction between callophycoic acids and bromophycolides lies in their macrostructure. Callophycoic acids are characterized as non-macrocyclic diterpene-benzoic acids, meaning they possess a free carboxylic acid group. nih.govresearchgate.net In contrast, bromophycolides are diterpene-benzoate macrolides, where the carboxylic acid has undergone an intramolecular esterification (macrolactonization) to form a large lactone ring. google.comnih.gov This final ring-closing step represents the key branching point that differentiates the biosynthetic routes. In the proposed biosynthesis of bromophycolides, the macrolide ring is formed via an intramolecular nucleophilic substitution by the carboxylic acid. acs.org For callophycoic acids, including this compound, the pathway proceeds to form a second carbocyclic ring instead of the macrolactone. acs.orgresearchgate.net
The enantioselectivity of the biosynthesis is a critical aspect, and it is proposed to be governed by enantiofacial halogenation additions to the carbon-carbon double bonds of an alkene precursor. acs.org This initial, stereochemically controlled halogenation event, likely involving a bromonium ion, directs the formation of the subsequent stereocenters during the cyclization cascades. acs.orgnih.gov The consistent stereochemistry observed in the trans-decalin core of many Callophycus meroterpenes supports the idea of a highly conserved and stereocontrolled cyclization process. acs.org However, to account for the full range of stereoisomers found in nature, it has been suggested that two independent halogenation pathways with opposite enantiofacial specificity may be active. acs.orgresearchgate.net
Interactive Data Table 1: Comparative Overview of Biosynthetic Pathways
| Feature | This compound | Bromophycolides |
| Compound Class | Diterpene-benzoic acid (non-macrocyclic) nih.gov | Diterpene-benzoate macrolide nih.gov |
| Shared Precursors | Benzoic acid derivative, Geranylgeranyl diphosphate (GGPP) nih.gov | Benzoic acid derivative, Geranylgeranyl diphosphate (GGPP) nih.gov |
| Key Initial Reaction | Electrophilic aromatic substitution nih.gov | Electrophilic aromatic substitution nih.gov |
| Key Cyclization | Bromonium ion-promoted π-cyclization cascade acs.org | Bromonium ion-promoted π-cyclization cascade acs.org |
| Divergent Step | Formation of a terminal carbocyclic ring acs.orgresearchgate.net | Macrolactonization (intramolecular esterification) acs.org |
| Stereocontrol | Enantiofacial halogenation of an alkene precursor acs.org | Enantiofacial halogenation of an alkene precursor acs.org |
Interactive Data Table 2: Key Molecules in the Biosynthesis of Callophycus Meroterpenes
| Molecule | Role in Biosynthesis |
| Isopentenyl Diphosphate (IPP) | Basic 5-carbon isoprenoid building block nih.gov |
| Dimethylallyl Diphosphate (DMAPP) | Basic 5-carbon isoprenoid building block nih.gov |
| Geranylgeranyl Diphosphate (GGPP) | 20-carbon diterpene precursor formed from IPP and DMAPP nih.gov |
| Benzoic Acid Derivative | Aromatic precursor moiety nih.govnih.gov |
| Bromonium Ion (Br+) | Electrophilic species initiating cyclization cascades acs.orgnih.gov |
Preclinical Biological Activities and Cellular/molecular Mechanistic Studies of Callophycoic Acid D
Anticancer Potential in In Vitro Cellular Models
Cytotoxicity Spectrum Across Diverse Human Cancer Cell Lines (e.g., HeLa, HCT-116, PA-1, various human tumor cell lines)
Callophycoic acid D, as part of the callophycoic acids A–D group, has demonstrated cytotoxicity against a wide array of cancer cell lines, with an average IC₅₀ value of less than 25 µM. researchgate.net While specific data for this compound across a broad panel is limited, the activity of the closely related bromophycoic acid D provides insight into its potential. Bromophycoic acid D exhibited an average cytotoxicity with an IC₅₀ of 6.8 μM across a panel of 14 human tumor cell lines. nih.gov Its most potent activity was observed against the human ovarian teratocarcinoma cell line (PA-1), with an IC₅₀ of 2.0 μM. nih.gov The callophycoic acids as a class, including compound D, have been evaluated against various human tumor cell lines, showing a general pattern of moderate cytotoxic activity. nih.govresearchgate.net
Comparative Anticancer Efficacy with Other Callophycoic Acids and Diterpene-Benzoate Macrolides
When compared to its fellow callophycoic acids isolated from Callophycus serratus, this compound displays moderate potency. researchgate.net Studies on eight different callophycoic acids (A-H) revealed that Callophycoic acid C was the most effective, with a mean growth inhibitory (GI₅₀) concentration of 21 µM across eleven human cancer cell lines. researchgate.net This suggests that this compound is less potent than its isomer, Callophycoic acid C.
Furthermore, the anticancer activity of the callophycoic acid class is generally less pronounced than that of the diterpene-benzoate macrolides, such as bromophycolides, which are also isolated from C. serratus. nih.govacs.orgacs.org For instance, bromophycolide H showed strong activity against the DU4475 breast tumor cell line with an IC₅₀ of 3.88 µM, and bromophycolide A had a mean GI₅₀ of 6.7 μM in the NIH-60 cancer cell line panel. researchgate.netpsu.edu This highlights that while this compound is biologically active, the macrolide structure of the bromophycolides appears to confer enhanced cytotoxic potential. acs.org
| Compound | Class | Mean Anticancer Activity (IC₅₀/GI₅₀) | Notes |
| Callophycoic acids A-D | Diterpene-benzoic acid | < 25 µM | Average across a wide range of cancer cell lines. researchgate.net |
| Callophycoic acid C | Diterpene-benzoic acid | 21 µM | Most potent of the callophycoic acids A-H against 11 cell lines. researchgate.net |
| Bromophycolide A | Diterpene-benzoate macrolide | 6.7 µM | Mean GI₅₀ across the NIH-60 panel. researchgate.net |
| Bromophycolide H | Diterpene-benzoate macrolide | 3.88 µM | IC₅₀ against DU4475 breast tumor cell line. psu.edu |
Cellular Mechanisms Implicated in Anticancer Action (e.g., Induction of Apoptosis, Inhibition of Tumor Angiogenesis, Stimulation of Immune Response)
The precise cellular mechanisms underlying the anticancer action of this compound have not been specifically elucidated. However, it is widely reported that secondary metabolites derived from marine algae can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of tumor angiogenesis (the formation of new blood vessels that feed a tumor), and stimulation of the immune response. researchgate.netresearchgate.net
Evidence from structurally related compounds supports the potential for these mechanisms. For example, bromophycolide A, a diterpene-benzoate macrolide from the same organism, has been shown to induce apoptosis in A2780 human ovarian cancer cells. researchgate.net Given the structural similarities between these classes of compounds, it is plausible that this compound may share similar, though likely less potent, mechanisms of action.
Exploration of Specific Molecular Targets and Intracellular Signaling Pathway Perturbations (e.g., Akt activation, Oct-2 protein expression, miR-155, where evidence from close analogs might infer relevance)
There is currently no available scientific evidence detailing the specific molecular targets or the intracellular signaling pathways that are perturbed by this compound or its close callophycoic acid analogs.
Antimicrobial Activities
Antibacterial Efficacy
This compound has demonstrated targeted antibacterial activity. nih.gov In comparative studies, it was found to be more active against the Gram-positive bacterium Staphylococcus aureus than against Enterococcus faecium. nih.gov Its regioisomer, Callophycoic acid C, exhibited an identical pattern of activity. nih.gov This is in contrast to their counterparts, Callophycoic acids A and B, which were effective against E. faecium but inactive against S. aureus. nih.gov The minimum inhibitory concentration (MIC) for this compound against S. aureus was 16 µM, while it was inactive against E. faecium at concentrations up to 50 µM. nih.gov
| Compound | Enterococcus faecium MIC (µM) | Staphylococcus aureus MIC (µM) |
| This compound | >50 | 16 |
| Callophycoic acid C | >50 | 16 |
| Callophycoic acid A | 24 | >50 |
| Callophycoic acid B | 30 | >50 |
| Data sourced from Lane et al., 2007. nih.gov |
Antifungal Efficacy (e.g., against Marine Pathogenic Fungi like Lindra thalassiae, Candida albicans)
The callophycoic acids as a group have been reported to possess modest antifungal properties. researchgate.net Extracts from Callophycus serratus, containing these compounds, were shown to inhibit the growth of the marine pathogenic fungus Lindra thalassiae. nih.govjchr.org However, studies evaluating individual compounds found that the antifungal potency varies within the callophycoic acid family. While Callophycoic acids C and G were significantly inhibitory against L. thalassiae at concentrations found in the alga, other isomers were less effective. pnas.org
The class of compounds has also been tested against the human pathogen Candida albicans, including amphotericin B-resistant strains, where they displayed modest activity. acs.orggoogle.com
| Compound Class/Compound | Fungal Pathogen | Reported Activity | Reference |
|---|---|---|---|
| Callophycoic acids | Lindra thalassiae | Growth inhibitory action | nih.govjchr.org |
| Callophycoic acid C & G | Lindra thalassiae | Most potent of the callophycoic acid chemotype | pnas.org |
| Callophycoic acids (general class) | Candida albicans (Amphotericin B-resistant) | Modest activity | acs.orggoogle.com |
Antiprotozoal and Antimalarial Activity (e.g., against Plasmodium falciparum)
Compounds isolated from Callophycus serratus, including the callophycoic acids, have consistently been reported to exhibit antimalarial activity. researchgate.netacs.orgnih.gov However, research indicates that the structural form of the molecule is key to its potency. The non-macrocyclic callophycoic acids, including this compound, were found to be less active against the human malaria parasite, Plasmodium falciparum, compared to the related macrocyclic diterpene-benzoates known as bromophycolides, which are also produced by the alga. google.comacs.org
While the specific molecular mechanism for this compound's antimalarial action has not been elucidated, studies on its more potent, structurally related analogue, Bromophycolide A, offer a compelling hypothesis. Mechanistic investigations revealed that Bromophycolide A functions by targeting heme crystallization within the malaria parasite. nih.govresearchgate.net This process is a critical detoxification pathway for P. falciparum during its blood stage, and its inhibition is a known mechanism of action for successful antimalarial drugs like chloroquine. researchgate.net It is plausible that this compound may share this mechanism, albeit with lower efficacy.
Investigations into Anti-inflammatory Actions and Associated Mechanisms
Comprehensive reviews of marine natural products have noted the callophycoic acid class among compounds with potential anti-inflammatory effects. nih.gov However, specific evidence detailing the anti-inflammatory activity and associated molecular mechanisms for this compound itself is currently limited in the scientific literature. While other chemical classes from Callophycus species, such as callophycin A, have been investigated for their effects on inflammatory pathways like iNOS expression, these findings are not directly transferable to the diterpene-benzoic acid structure of this compound. nih.gov
Potential Antiviral Activity (based on related marine natural products from Callophycus or other red algae)
The potential for this compound to possess antiviral properties can be inferred from studies on related compounds from Callophycus serratus. nih.gov For instance, Bromophycolide A, a complex meroditerpene from the same alga, was previously identified as having marginal activity against the Human Immunodeficiency Virus (HIV-1). nih.gov More recently, in the search for therapeutics against SARS-CoV-2, Bromophycolide A was selected for screening based on this known bioactivity. Notably, researchers also chose Callophycoic acid B, a close structural analogue of this compound, as another representative of this natural product family for antiviral testing. nih.gov This selection underscores the perceived potential of the callophycoic acid scaffold as a source of antiviral lead compounds.
Structure Activity Relationship Sar Investigations of Callophycoic Acid D and Its Analogs
Correlation Between Structural Variations in the Diterpene Skeleton and Biological Potency
The diterpene skeleton of callophycoic acids is a key determinant of their biological potency. Callophycoic acids A-H possess four different carbon skeletons. researchgate.netnih.gov Variations in the tricyclic ring system and the linear diterpene "head" group significantly impact their activity. nih.gov
For instance, the presence of a trans-decalin core is a common feature in the more active callophycoic acids, such as G and H, which exhibit modest antibacterial activity. grafiati.com Callophycoic acid C, with its specific tricyclic arrangement, demonstrated the most significant growth inhibitory effects against a panel of 11 cancer cell lines, with a mean GI50 concentration of 21 µM. researchgate.net In contrast, other analogs with different diterpene frameworks are less active. researchgate.net The rigidity and conformation conferred by the specific ring system, such as a tetrahydropyran (B127337) system in related bromophycolides, appear to contribute to antibacterial potency. mdpi.com
The initial steps in the proposed biosynthesis of these molecules involve bromonium-promoted cyclization cascades, which ultimately determine the stereochemistry and structure of the diterpene core. acs.org This suggests that the specific cyclization pattern directly influences the final biological properties of the molecule.
| Compound | Key Diterpene Skeleton Feature | Observed Biological Activity | Reference |
|---|---|---|---|
| Callophycoic Acid C | Specific tricyclic ring system | Highest growth inhibitory effects against 11 cancer cell lines (mean GI50 = 21 µM) | researchgate.net |
| Callophycoic Acids G & H | trans-decalin core | Modest antibacterial activity | grafiati.com |
| Bromophycolides with Tetrahydropyran | Tetrahydropyran system | Potent antibacterial activity against S. aureus and E. faecium | mdpi.com |
Influence of Benzoic Acid Moiety Modifications on Activity Profiles
The benzoic acid moiety is crucial for the biological activity of callophycoic acids. The presence of a carboxylic acid group on the phenolic ring is a critical factor for inhibiting bacterial growth. nih.gov This is highlighted by the observation that iodocallophycoic acid A, which possesses this feature, shows moderate antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.gov
Conversely, the corresponding callophycols, which have a phenol (B47542) group but lack the carboxylic acid functionality, are inactive. nih.gov This trend is also observed among other callophycoic acids, where those with a hydroxybenzoic acid ring (like G and H) are bioactive, while the callophycols (A and B) are not. grafiati.comnih.gov Furthermore, esterification of the carboxylic acid group in related meroditerpenes has been shown to result in more potent antiplasmodial compounds, suggesting that modifications at this site can modulate activity. grafiati.com
| Compound/Analog Class | Benzoic Acid Moiety Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| Iodocallophycoic Acid A | Carboxylic acid on phenol ring | Moderate antibiotic activity (MRSA MIC: 1.4 µg/mL, VREF MIC: 2.2 µg/mL) | nih.gov |
| Iodocallophycols A–D | Phenol without carboxylic acid | Lack of bioactivity against human pathogens | nih.gov |
| Callophycoic Acids G & H | Hydroxybenzoic acid ring | Bioactive | nih.gov |
| Callophycols A & B | Phenol without carboxylic acid | Inactive | nih.gov |
| Sargahydroquinoic acid methyl ester | Esterification of carboxylic acid | More potent antiplasmodial activity | grafiati.com |
Role of Halogenation Patterns (e.g., number and position of bromine atoms) in Modulating Bioactivity
Halogenation plays a significant role in the bioactivity of the callophycoic acid family. The number, type, and position of halogen atoms (bromine, chlorine, and iodine) on both the diterpene core and the aromatic ring influence their potency and selectivity. acs.orgnih.gov
For instance, iodocallophycoic acid A, which contains iodine, demonstrated moderate antibiotic activity and even potentiated the effect of oxacillin (B1211168) against MRSA. nih.gov In contrast, its close analogs, callophycoic acids C–E, which are brominated, showed no activity against these pathogens. nih.gov This suggests that the type of halogen can be a critical determinant of antibacterial action.
| Compound | Halogenation Pattern | Biological Activity Highlight | Reference |
|---|---|---|---|
| Iodocallophycoic Acid A | Iodinated | Moderate antibiotic activity against MRSA and VREF | nih.gov |
| Callophycoic Acids C–E | Brominated | No activity against MRSA and VREF | nih.gov |
| Debromophycolide A | No bromine atoms | Antimalarial IC50 >100 µM (inactive) | google.com |
Impact of Stereochemical Differences on Pharmacological Properties
The stereochemistry of callophycoic acids is a critical factor influencing their pharmacological properties. The absolute configuration of the multiple stereocenters within the diterpene skeleton, which is established during the biosynthetic cyclization process, dictates the three-dimensional shape of the molecule and its ability to interact with biological targets. acs.org
X-ray diffraction analysis of callophycoic acid A established the absolute stereochemistries at positions 6, 7, and 24 as 6R, 7S, and 24S, respectively. nih.gov The chirality of these metabolites appears to be highly conserved, with enantiofacial halogenation additions to precursor alkenes directing the formation of the remaining stereocenters. researchgate.netacs.org
Even subtle changes in stereochemistry can have a profound impact on bioactivity. For instance, the relative stereochemistry within the decalin ring system, determined by NOE NMR data, is crucial for activity. researchgate.net While detailed SAR studies on the specific impact of each stereocenter in callophycoic acid D are limited, the principle that stereochemistry governs bioactivity is well-established within the broader class of Callophycus meroterpenes. acs.org The stereoselective synthesis of the tricyclic core of callophycoic acid A has been a focus of synthetic efforts, highlighting the importance of achieving the correct stereochemical configuration to replicate the natural product's activity. acs.orgnih.gov
Comparative SAR Analysis Across the Callophycoic Acid Series (A-H) and Related Meroditerpenes
A comparative analysis across the callophycoic acid series (A-H) and other related meroditerpenes reveals key trends in their structure-activity relationships. researchgate.netnih.gov
Cytotoxicity: Among the callophycoic acids A-H, callophycoic acid C shows the highest average growth inhibitory activity against a panel of cancer cell lines. researchgate.net Bromophycoic acid D, a related compound, was notably cytotoxic, particularly against the PA-1 human ovarian teratocarcinoma cell line (IC50 of 2.0 µM). nih.gov In general, the callophycoic acids are less bioactive than the diterpene-benzoate macrolides, such as the bromophycolides, also isolated from C. serratus. researchgate.netnih.gov This suggests that the macrolide ring is an important feature for potent anticancer activity. google.com
Antibacterial Activity: The presence of a carboxylic acid on the aromatic ring is a strong determinant of antibacterial potency. nih.gov Iodocallophycoic acid A is active against MRSA and VREF, while its analogs lacking the carboxylic acid (iodocallophycols) are not. nih.gov Similarly, callophycoic acids G and H show modest antibacterial activity, which is absent in the corresponding callophycols A and B. grafiati.comnih.gov
Antimalarial Activity: The callophycoic acids generally exhibit weaker antimalarial activity compared to the bromophycolide macrolides. google.com This further emphasizes the importance of the macrolide structure for antiplasmodial effects.
| Compound Series | Key Structural Feature | General Bioactivity Trend | Reference |
|---|---|---|---|
| Callophycoic Acids (e.g., C) | Diterpene-benzoic acids | Moderate anticancer activity | researchgate.net |
| Bromophycoic Acid D | Diterpene-benzoic acid | Potent cytotoxicity against specific cancer cell lines | nih.gov |
| Diterpene-benzoate Macrolides (Bromophycolides) | Macrolide ring | More potent anticancer and antimalarial activity | researchgate.netgoogle.com |
| Iodocallophycoic Acid A | Carboxylic acid + Iodine | Moderate antibacterial activity | nih.gov |
| Callophycols/Iodocallophycols | Lacks carboxylic acid | Generally inactive as antibacterial agents | nih.gov |
Synthetic Endeavors and Chemical Modifications Pertaining to Callophycoic Acid D
Semisynthetic Modifications and Derivatization Studies to Explore Novel Bioactivities
To date, there are no specific reports in the scientific literature detailing the semisynthetic modification or derivatization of Callophycoic acid D. However, studies on closely related compounds, such as the bromophycolides, highlight the potential for such investigations. For instance, several semisynthetic derivatives of bromophycolide A were prepared to conduct structure-activity relationship (SAR) studies for their antimalarial activity. google.com These modifications provided valuable insights, such as the observation that replacing a bromine atom with an isoprene (B109036) group had little effect on antimalarial potency, whereas substitution with a hydroxyl group led to a significant loss of activity. google.com This suggests that similar modifications to the side chain of this compound could yield important data on the structural requirements for its biological activities. The exploration of novel bioactivities through derivatization is a common strategy in marine natural product chemistry to develop lead compounds for drug discovery. nih.gov
Development of Divergent Synthetic Routes for the Generation of Analog Libraries
The development of divergent synthetic routes is a powerful strategy for efficiently generating a library of related natural product analogs from a common intermediate. nih.govnih.gov This approach is particularly valuable for exploring the chemical space around a biologically active natural product and for conducting comprehensive SAR studies.
While a divergent synthesis specifically for this compound analogs has not been described, the concept has been proposed for other members of the callophycoid family. For example, it has been suggested that a divergent total synthesis of callophycoic acids G and H could serve as a template for the synthesis of more structurally complex and biologically potent analogs, such as the callophycols. grafiati.com The investigation into a total synthesis of callophycoic acids G and H, involving key steps like a Wittig reaction, nucleophilic addition, and a bromonium-induced cation-pi cascade cyclization, underscores the strategic thinking towards accessing this family of compounds in a divergent manner. grafiati.com The successful implementation of such a strategy would be a significant step towards the systematic exploration of the callophycoid pharmacophore.
Ecological Significance of Callophycoic Acid D in Marine Ecosystems
Role as a Chemical Defense Mechanism Against Marine Pathogens (e.g., Fungi)
Research has identified the callophycoic acids, along with another class of compounds called bromophycolides, as potent chemical defenses for the red alga Callophycus serratus. nih.govpnas.org These natural products collectively represent one of the most extensive groups of algal antifungal defenses discovered to date. nih.govpnas.org Their primary defensive function has been demonstrated against the marine pathogenic fungus Lindra thalassiae. nih.govpnas.orgnih.govjchr.org
Extracts from C. serratus containing callophycoic acids have been shown to inhibit the growth of L. thalassiae. nih.govnih.gov While the entire suite of callophycoic acids and related callophycols can contribute to this defense, specific compounds within the family exhibit more potent activity. pnas.orgpnas.org Studies evaluating individual compounds found that Callophycoic acids C, G, and H were effective at concentrations below 300 μM. pnas.org Notably, Callophycoic acids C and G demonstrated significant fungal inhibition at or near their natural concentrations of 100–200 μM, underscoring their ecological relevance as an effective defense in their native environment. pnas.orgpnas.org This targeted activity against a known marine pathogen highlights the crucial role of these compounds in protecting the alga from disease and infection.
| Compound | Efficacy at Natural Concentrations (100-200 µM) | General Efficacy (<300 µM) |
|---|---|---|
| Callophycoic acid C | Significantly Inhibitory | Effective |
| Callophycoic acid G | Significantly Inhibitory | Effective |
| Callophycoic acid H | Not specified as significantly inhibitory at natural concentrations | Effective |
Heterogeneous Distribution and Chemotypes within Callophycus serratus Populations
The production of defensive compounds in Callophycus serratus is not uniform across all individuals. Instead, the alga exhibits at least two distinct chemical profiles, or "chemotypes," within its populations on Fijian coral reefs. nih.gov One chemotype is characterized by the production of callophycoic acids and callophycols, while the other exclusively produces bromophycolides. nih.govpnas.org This chemical differentiation was confirmed through liquid chromatography-mass spectrometry (LC-MS) analysis of various algal collections, which showed that the two classes of compounds were not found together in the same individuals. nih.gov
Further investigation into the spatial distribution of these chemical defenses has revealed a heterogeneous pattern. Using advanced techniques like desorption electrospray ionization mass spectrometry (DESI-MS), researchers have imaged the surface of the alga. nih.govpnas.org While this detailed surface analysis focused on the bromophycolide chemotype, it revealed that the defensive compounds were not evenly distributed. Instead, they were highly concentrated in distinct patches that covered only about 5% of the algal surface. nih.govpnas.org The concentrations within these patches were sufficient to inhibit fungal growth. nih.govpnas.org This patchy distribution suggests a sophisticated and localized defense strategy, concentrating the chemical shield at specific sites that may be more vulnerable to pathogen attack. nih.gov
Interactions with Other Marine Organisms and the Ecosystem
The primary documented interaction of callophycoic acids with other marine organisms is their antagonistic relationship with fungal pathogens like Lindra thalassiae. nih.govpnas.orgjchr.org By inhibiting the growth of such microbes, Callophycoic acid D and its analogues play a direct role in mediating host-pathogen dynamics, which is a fundamental interaction in any ecosystem. mdpi.comnih.gov This chemical defense mechanism allows Callophycus serratus to thrive by warding off disease, thereby securing its position within the community structure of the reef environment. mdpi.com
While the effects on pathogens are well-documented, the broader implications for the ecosystem are less defined. The production of potent, biologically active compounds like callophycoic acids can influence the settlement and survival of other organisms on the algal surface. Such chemically mediated interactions are crucial in shaping marine communities and population structures. nih.gov The presence of these defensive metabolites is a key ecological strategy that likely has cascading effects, influencing the alga's susceptibility to other pressures and its role as a habitat or food source for other marine life. However, specific interactions with organisms other than the tested fungi have not been extensively detailed in the reviewed literature.
Future Research Trajectories and Academic Prospects for Callophycoic Acid D
Advancements in Mechanistic Elucidation of Biological Activities at the Molecular Level
Initial studies have shown that callophycoic acid D possesses antibacterial and anticancer activities. nih.gov However, the precise molecular mechanisms underlying these bioactivities remain largely unexplored. Future research should prioritize the identification of specific molecular targets. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or cellular pathways with which this compound interacts.
For instance, in the context of its anticancer properties, where it has demonstrated cytotoxicity against a range of human cancer cell lines, it is crucial to determine if it induces apoptosis, inhibits cell cycle progression, or disrupts specific signaling pathways crucial for cancer cell survival. researchgate.net Similarly, for its antibacterial action, particularly against Staphylococcus aureus, understanding whether it inhibits cell wall synthesis, protein synthesis, or other essential bacterial processes is a key research question. nih.gov Delving into the structure-activity relationships by synthesizing and testing analogues of this compound will also provide valuable insights into the functional groups responsible for its biological effects.
Exploration of Undiscovered Bioactivities and Therapeutic Applications
The initial discovery of antibacterial and anticancer activities for callophycoic acids, including this compound, opens the door to a broader investigation of their therapeutic potential. nih.govresearchgate.net High-throughput screening against a diverse array of biological targets could uncover previously unknown bioactivities.
Potential areas for exploration include:
Antiviral properties: Many marine natural products exhibit antiviral activity, and this compound should be evaluated against a panel of viruses.
Anti-inflammatory effects: Investigating its ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenases, could reveal potential applications in treating inflammatory disorders. mdpi.com
Antimalarial activity: While some callophycoic acids have shown modest antimalarial activity, further investigation into the potential of this compound and its derivatives against different strains of Plasmodium falciparum is warranted. nih.govacs.org
Antifungal potential: The antifungal properties of callophycoic acids against marine pathogens have been noted, suggesting a broader potential against human fungal pathogens. researchgate.netjchr.org
The discovery of new bioactivities would significantly expand the therapeutic horizons for this class of compounds.
Development of Sustainable Production Methodologies
The natural abundance of this compound in Callophycus serratus is likely insufficient for large-scale research and potential commercialization. Therefore, developing sustainable production methods is a critical future endeavor.
Large-scale cultivation of Callophycus species: Mariculture of the source organism, Callophycus serratus, presents a renewable and environmentally friendly approach. fao.orge-algae.org Research into the optimal growth conditions, such as water temperature, salinity, and nutrient levels, will be essential for maximizing the yield of this compound. fao.org Understanding the biosynthetic pathways within the alga could also lead to strategies for enhancing its production through metabolic engineering.
Improved synthetic routes: Chemical synthesis offers a reliable and controllable method for producing this compound and its analogues. While the total synthesis of related natural products has been explored, a concise and efficient total synthesis of this compound remains a challenge. acs.orgkeio.ac.jpwhiterose.ac.uk Future research should focus on developing stereoselective and high-yielding synthetic strategies. acs.org This would not only provide a sustainable supply of the compound but also facilitate the creation of a library of derivatives for structure-activity relationship studies. grafiati.comgoogle.comresearchmap.jp
Integration with Modern Drug Discovery Paradigms
Modern drug discovery relies heavily on computational tools and rational design principles. Integrating this compound into these paradigms will accelerate its development as a potential therapeutic agent.
Computational modeling and target identification: Molecular docking and simulation studies can predict the binding of this compound to various protein targets, helping to prioritize experimental validation. gatech.eduresearchgate.net These computational approaches can also aid in understanding the structural basis of its activity and in identifying potential off-target effects.
Rational drug design: Once a primary molecular target is identified, computational chemistry can be used to design more potent and selective analogues of this compound. This involves modifying its structure to enhance binding affinity and improve pharmacokinetic properties. This rational approach can significantly reduce the time and cost associated with traditional trial-and-error drug development.
Collaborative Research Initiatives for Comprehensive Understanding and Utilization
A comprehensive understanding and successful utilization of this compound will require a multidisciplinary and collaborative research effort.
This should involve:
Marine biologists and ecologists: To study the natural role of this compound in Callophycus serratus and to optimize its cultivation. pnas.orgpnas.org
Natural product chemists: To isolate and characterize new callophycoic acid analogues and to develop synthetic routes. acs.orgd-nb.info
Pharmacologists and molecular biologists: To elucidate the mechanisms of action and explore the full therapeutic potential. nih.gov
Computational chemists: To apply modern drug design principles for lead optimization. gatech.edu
International collaborations can bring together diverse expertise and resources, fostering a more rapid advancement in the research and development of this compound and other valuable marine natural products. researchgate.net Such initiatives can also play a crucial role in ensuring the sustainable use of marine resources.
Q & A
Q. What are the recommended methods for isolating Callophycoic Acid D from natural sources?
Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (CC), HPLC, or TLC guided by bioactivity or chemical staining. Fractionation should prioritize purity validation via NMR and MS, with detailed protocols for reproducibility . For marine-derived samples, lyophilization and desalting steps are critical to remove interfering compounds .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic techniques?
A multi-technique approach is essential:
- NMR (1D: , ; 2D: COSY, HSQC, HMBC) to resolve planar structures and stereochemistry.
- HRMS for molecular formula confirmation.
- IR and UV-Vis for functional group analysis. Purity is assessed via HPLC-UV/ELSD (>95% peak area). New compounds require X-ray crystallography or synthetic corroboration for absolute configuration .
Q. What in vitro bioassay models are commonly used to evaluate the biological activity of this compound?
Standardized assays include:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial Activity : Disk diffusion or microdilution against Gram-positive/negative bacteria.
- Anti-inflammatory : COX-2 inhibition or LPS-induced cytokine suppression in macrophages. Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements are mandatory to ensure reliability .
Advanced Research Questions
Q. What strategies are effective for the total synthesis of this compound, particularly regarding stereochemical challenges?
Retrosynthetic analysis often targets macrocyclic or polyketide motifs. Key steps include:
- Asymmetric Catalysis : Chiral auxiliaries or organocatalysts for quaternary carbon centers.
- Cation-π Cyclization : To construct complex ring systems, as demonstrated in related natural products like Callophycoic Acid A .
- Protecting Group Strategy : Selective deprotection for hydroxyl-rich intermediates. Computational modeling (DFT) can predict stereochemical outcomes and guide reaction optimization .
Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?
A systematic SAR study involves:
- Derivatization : Semisynthetic modifications (e.g., acetylation, methylation) of functional groups.
- In Silico Docking : Molecular dynamics simulations to predict binding affinities with target proteins (e.g., kinases).
- Dose-Response Analysis : IC determination across derivatives to identify pharmacophores. Conflicting bioactivity data should be resolved using orthogonal assays and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. What methodologies are recommended for resolving contradictions in reported bioactivity data of this compound across studies?
Contradictions often arise from variability in:
- Assay Conditions : Differences in cell lines, incubation times, or solvent controls.
- Compound Purity : Impurities (<95%) may skew results; re-isolation and re-testing are advised.
- Data Normalization : Use of internal standards (e.g., housekeeping genes in qPCR) to minimize batch effects. Meta-analyses of raw data from public repositories (e.g., ChEMBL) can identify trends obscured by isolated studies .
Methodological Considerations
- Reproducibility : Detailed experimental protocols (solvent ratios, temperature gradients) must be included in supplementary materials .
- Ethical Compliance : Adhere to institutional guidelines for biological sample sourcing and animal testing .
- Data Sharing : Deposit spectral data in public databases (e.g., NPASS) and cite primary literature to avoid redundancy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
